5-Methyl-2-thienyl-(3,4,5-trifluorophenyl)methanol

Description

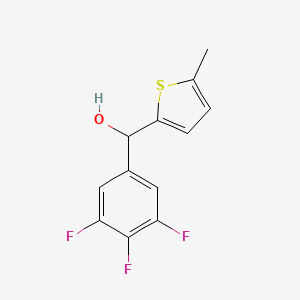

5-Methyl-2-thienyl-(3,4,5-trifluorophenyl)methanol is a fluorinated aromatic alcohol featuring a thienyl ring substituted with a methyl group at the 5-position and a 3,4,5-trifluorophenyl group attached via a methanol bridge. This compound combines electron-rich (thienyl) and electron-deficient (fluorinated phenyl) moieties, which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

(5-methylthiophen-2-yl)-(3,4,5-trifluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3OS/c1-6-2-3-10(17-6)12(16)7-4-8(13)11(15)9(14)5-7/h2-5,12,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNSGEXYYILSKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C2=CC(=C(C(=C2)F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-thienyl-(3,4,5-trifluorophenyl)methanol typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with 3,4,5-trifluorophenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-thienyl-(3,4,5-trifluorophenyl)methanol can undergo various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

Oxidation: 5-Methyl-2-thienyl-(3,4,5-trifluorophenyl)ketone or aldehyde.

Reduction: 5-Methyl-2-thienyl-(3,4,5-trifluorophenyl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2-thienyl-(3,4,5-trifluorophenyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-thienyl-(3,4,5-trifluorophenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluorophenyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The thienyl group may contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

Research Implications and Gaps

- Synthesis : The target compound’s synthesis may parallel methods in (e.g., InCl₃-catalyzed coupling), but tailored for thienyl-fluorophenyl systems.

- Applications : Fluorinated aromatics are critical in medicinal chemistry (e.g., kinase inhibitors) and optoelectronics. The trifluorophenyl group’s electron-withdrawing nature could stabilize charge-transfer states in materials .

- Data Gaps : Experimental data on solubility, melting points, and biological activity are needed to validate hypotheses derived from structural analogs.

Biological Activity

5-Methyl-2-thienyl-(3,4,5-trifluorophenyl)methanol is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a trifluorophenyl group and a hydroxymethyl moiety. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its biological activity.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

2. Antifungal Activity

The compound has also been investigated for its antifungal properties. In vitro studies demonstrated its effectiveness against common fungal pathogens, suggesting potential applications in treating fungal infections.

3. Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro, possibly through the induction of apoptosis or cell cycle arrest.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, affecting cellular functions.

- Protein Binding : The trifluorophenyl group enhances binding affinity to target proteins, leading to altered biochemical pathways.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observations | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Inhibition of growth at low concentrations | |

| Antifungal | Candida albicans | Effective against fungal strains | |

| Anticancer | Various cancer cell lines | Induced apoptosis in treated cells |

Notable Research Findings

- Antimicrobial Study : A study published in 2023 reported that derivatives of this compound showed enhanced antibacterial activity against resistant strains of bacteria, indicating potential for development into new antimicrobial agents .

- Anticancer Research : A recent thesis highlighted the synthesis and biological evaluation of thiophene derivatives, including this compound, demonstrating significant antiproliferative effects on cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.